5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol
Description
5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-nitrophenyl group at the C5 position and a thiol (-SH) group at C2. Its synthesis involves the cyclization of 4-nitrobenzoic hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH), followed by acidification to precipitate the product . The reaction proceeds via the evolution of hydrogen sulfide (H₂S) gas and exhibits distinct color changes (yellow → green → light yellow), indicating intermediate formation . The compound’s structural and electronic properties, particularly the electron-withdrawing nitro group and thiol functionality, contribute to its diverse pharmacological activities, including anti-inflammatory and central nervous system (CNS) depressant effects .
Properties
IUPAC Name |
5-(4-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-5(2-4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSVCMBOXHMZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350533 | |
| Record name | 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23766-30-5 | |
| Record name | NSC516837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.
- Molecular Formula : C8H5N3O3S
- Molecular Weight : 223.21 g/mol
- CAS Number : 23766-30-5
- Purity : Typically ≥95% .
Anticancer Activity
Recent studies have highlighted the potential of 5-(4-nitro-phenyl)-[1,3,4]oxadiazole-2-thiol as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve inhibition of key enzymes and pathways associated with tumor growth, such as telomerase and histone deacetylases (HDAC) .
Case Study: In Vitro Testing
A study by Zhang et al. evaluated the anticancer activity of various oxadiazole derivatives, including 5-(4-nitro-phenyl)-[1,3,4]oxadiazole-2-thiol. The compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values competitive with established chemotherapeutics .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that derivatives of oxadiazoles possess broad-spectrum activity against bacteria and fungi. For example:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition |
These findings suggest that the nitro group in the phenyl ring enhances the compound's ability to penetrate microbial membranes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 5-(4-nitro-phenyl)-[1,3,4]oxadiazole-2-thiol exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models comparable to standard anti-inflammatory drugs like Indomethacin:
| Compound | Anti-inflammatory Effect (%) | Reference |
|---|---|---|
| 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol | 61.9% | |
| Indomethacin | 64.3% |
Mechanistic Insights
The biological activity of 5-(4-nitro-phenyl)-[1,3,4]oxadiazole-2-thiol can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits enzymes such as thymidylate synthase and thymidine phosphorylase which are critical in cancer cell proliferation.
- Cell Cycle Arrest : It induces G0-G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .
- Reactive Oxygen Species (ROS) Generation : The presence of the nitro group may enhance ROS production leading to increased oxidative stress in cancer cells.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 5-(4-nitro-phenyl)-[1,3,4]oxadiazole-2-thiol exhibit significant antimicrobial properties. For instance, studies have shown that certain S-substituted derivatives demonstrate enhanced activity against a range of bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The nitro group is believed to play a crucial role in the compound's ability to generate reactive oxygen species (ROS), which can lead to cancer cell death .
Fluorescent Sensors
5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol is utilized in the development of fluorescent sensors for detecting metal ions. The oxadiazole moiety exhibits strong fluorescence properties, making it suitable for sensing applications. Research has shown that the compound can selectively bind to metal ions such as Cu²⁺ and Zn²⁺, resulting in a measurable change in fluorescence intensity .
Polymer Chemistry
In polymer science, this compound serves as a building block for synthesizing functional polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties while providing additional functionalities such as fluorescence or reactivity towards specific targets .
Chromatographic Applications
5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol is employed as a reagent in chromatographic methods for the detection and quantification of various analytes. Its ability to form stable complexes with certain metal ions makes it useful in the analysis of environmental samples for heavy metal contamination .
Spectroscopic Studies
The compound's unique spectral characteristics have made it a subject of interest in spectroscopic studies. Its absorption and emission spectra provide insights into its electronic structure and interactions with other molecules, aiding in the development of new analytical techniques .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Insights from Comparative Analysis
Electron-Withdrawing Groups Enhance Bioactivity: The nitro group at C5 in 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol enhances anti-inflammatory and CNS activities compared to methyl or allyloxy substituents . Compound XIV (dual -Cl and -NO₂) showed amplified CNS effects, suggesting additive electronic effects .
Thiol vs. Thione Functionality :
- The thiol group (-SH) in 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol allows for tautomerism and hydrogen bonding, critical for receptor interactions. In contrast, thione derivatives (e.g., 5-(3-Methylphenyl)-oxadiazole-2-thione) exhibit reduced reactivity due to stable thione dominance .
Anti-Inflammatory vs. Antioxidant Profiles: While 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol targets inflammation, OXCPM’s chlorophenoxy group directs activity toward oxidative stress, highlighting substituent-driven mechanistic divergence .
Synthetic Accessibility :
- Most oxadiazole-2-thiols, including 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol, are synthesized via hydrazide cyclization with CS₂, ensuring scalability . Modifications at C2 (e.g., alkylation in S-substituted derivatives) require additional steps, affecting yield .
Q & A
Q. What are the common synthetic routes for 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclization of substituted hydrazides with carbon disulfide (CS₂) under alkaline conditions (e.g., KOH in ethanol). For example, refluxing 4-nitrobenzohydrazide with CS₂ in ethanol generates the oxadiazole-thiol backbone via intramolecular cyclization . Key parameters include:
- Temperature: Prolonged reflux (~6–8 hours) ensures complete cyclization.
- Acidification: Adjusting pH to 3–4 with dilute HCl precipitates the thiol form, avoiding over-acidification to prevent decomposition .
- Purification: Recrystallization from acetone or methanol improves purity (>95% by HPLC) .
Q. How can spectroscopic techniques (IR, NMR) differentiate 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol from its tautomers or derivatives?
Methodological Answer:
- IR Spectroscopy: The thiol (-SH) group shows a characteristic stretch at ~2550–2650 cm⁻¹, while the thione (C=S) appears at ~1250–1350 cm⁻¹. Disappearance of the -SH peak after alkylation confirms S-substitution .
- ¹H-NMR: Protons adjacent to the nitro group (para-substituted phenyl) resonate as a doublet at δ 8.2–8.5 ppm. The oxadiazole ring protons are deshielded, appearing as singlets at δ 7.8–8.0 ppm .
Q. What are the dominant biological activities reported for this compound, and how are these assays validated?
Methodological Answer:
- Antimicrobial Activity: Tested via agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values (µg/mL) are determined using broth dilution, with positive controls like ampicillin .
- Enzyme Inhibition: Evaluated against acetylcholinesterase (AChE) or urease via Ellman’s method or indophenol assay, respectively. IC₅₀ values are calculated using nonlinear regression .
Advanced Research Questions
Q. How does the electronic nature of the nitro group influence the reactivity of 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol in S-alkylation or nucleophilic substitution reactions?
Methodological Answer: The nitro group is a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent phenyl ring and stabilizing the thiolate anion during S-alkylation. For example:
- S-Alkylation: Reacting with alkyl halides (e.g., 2-chloroethyl morpholine) in DMF/K₂CO₃ under reflux selectively substitutes the thiol group, yielding S-alkyl derivatives (85–92% yield) .
- Mechanistic Insight: DFT studies show the nitro group lowers the LUMO energy of the oxadiazole ring, facilitating nucleophilic attack .
Q. What computational strategies are used to predict the tautomeric equilibrium (thiol vs. thione) and its impact on biological activity?
Methodological Answer:
- DFT Calculations: B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate Gibbs free energy differences between tautomers. Thione forms are often more stable by ~2–5 kcal/mol .
- MD Simulations: Solvent effects (e.g., water vs. DMSO) are modeled using PCM, revealing tautomer-dependent binding affinities to target proteins (e.g., GSK-3β) .
Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s corrosion inhibition efficiency in saline environments?
Methodological Answer:
- Electrochemical Testing: Polarization resistance and EIS (electrochemical impedance spectroscopy) in 3.5% NaCl solution quantify inhibition efficiency. The nitro group enhances adsorption on metal surfaces via π-backbonding, achieving >90% efficiency at 10⁻³ M .
- SEM/EDS: Post-exposure surface analysis confirms formation of protective films .
Data Contradictions and Resolution
Q. Why do some studies report conflicting antibacterial activities for structurally similar oxadiazole-thiol derivatives?
Methodological Resolution:
- Variable Substituents: Electron-withdrawing groups (e.g., -NO₂) enhance activity against Gram-negative bacteria, while electron-donating groups (e.g., -OCH₃) favor Gram-positive strains .
- Assay Conditions: Differences in bacterial inoculum size (10⁴ vs. 10⁶ CFU/mL) or solvent (DMSO vs. aqueous) affect MIC reproducibility .
Q. How can discrepancies in crystallographic data (e.g., bond lengths) be reconciled across studies?
Methodological Resolution:
- Refinement Protocols: SHELXL-2018 with Hirshfeld atom refinement (HAR) corrects for electron density artifacts in nitro-containing compounds .
- Validation Tools: CheckCIF flags outliers (>3σ) in bond angles or torsions, prompting re-examination of data collection (e.g., twinning in P2₁/c space group) .
Methodological Best Practices
Q. What are the optimal conditions for recrystallizing 5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol to obtain single crystals for XRD?
- Solvent Selection: Use a 1:1 v/v acetone/ethanol mixture at 4°C to slow nucleation.
- Crystal Handling: Mount crystals in perfluoropolyether oil to prevent decomposition under X-ray exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
